An In-depth Technical Guide to trans-4-Methylcyclohexyl Isocyanate
An In-depth Technical Guide to trans-4-Methylcyclohexyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of trans-4-Methylcyclohexyl isocyanate. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Diagrams illustrating key chemical structures and pathways are included to facilitate understanding.
Chemical Identity and Physical Properties
trans-4-Methylcyclohexyl isocyanate is a colorless to pale yellow liquid with a pungent odor.[1] It is a key intermediate in the synthesis of various organic compounds, most notably the anti-diabetic drug glimepiride.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 32175-00-1[3][4] |
| Molecular Formula | C₈H₁₃NO[3][4] |
| Molecular Weight | 139.19 g/mol [3][4] |
| IUPAC Name | 1-isocyanato-4-methylcyclohexane[5] |
| Synonyms | trans-4-Methylcyclohexylisocyanate, Isocyanic acid trans-4-methylcyclohexyl ester[6] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Boiling Point | 182 °C[2] |
| Density | 1.04 g/cm³[2] |
| Flash Point | 60 °C[2] |
| Refractive Index | 1.518[2] |
| Solubility | Reacts with water; soluble in organic solvents like toluene and chloroform.[7][8] |
Spectroscopic Data
Table 3: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals for the cyclohexyl protons and the methyl group protons. |
| ¹³C NMR | A characteristic peak for the isocyanate carbon (N=C=O) is expected around 122.5 ppm (based on the trans-trans isomer of 4,4'-dicyclohexyl methane diisocyanate).[9] Other peaks corresponding to the cyclohexyl and methyl carbons would also be present. |
| IR Spectroscopy | A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the range of 2250-2280 cm⁻¹. C-H stretching vibrations for the alkyl groups would appear just below 3000 cm⁻¹.[8] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 139.10. |
Synthesis of trans-4-Methylcyclohexyl Isocyanate
There are two primary routes for the synthesis of trans-4-Methylcyclohexyl isocyanate.
Synthesis from p-Cresol
This method involves the reduction of p-cresol to trans-4-methylcyclohexanol, followed by a series of reactions to introduce the amine group, and finally conversion to the isocyanate.
Experimental Protocol:
A detailed experimental protocol for this multi-step synthesis is not fully available in a single source. However, a general overview of the steps is as follows:
-
Reduction of p-Cresol: p-Cresol is reduced to 4-methylcyclohexanol using a catalyst such as Raney Nickel under a hydrogen atmosphere.
-
Formation of trans-4-methylcyclohexylamine: The resulting 4-methylcyclohexanol is then converted to trans-4-methylcyclohexylamine. This can be achieved through various methods, including oxidation to the ketone followed by reductive amination.
-
Isocyanate Formation: The final step is the reaction of trans-4-methylcyclohexylamine with triphosgene in an inert solvent to yield trans-4-Methylcyclohexyl isocyanate.[2]
Synthesis from trans-4-Methylcyclohexylamine and Carbon Dioxide
A more direct and phosgene-free method involves the reaction of trans-4-methylcyclohexylamine with carbon dioxide in the presence of a dehydrating agent.
Experimental Protocol (based on patent CN1521162A):
-
Reaction Setup: In a reaction vessel, dissolve trans-4-methylcyclohexylamine and an organic base (e.g., triethylamine) in a suitable solvent such as acetonitrile.
-
Carbon Dioxide Addition: Bubble carbon dioxide gas through the solution to form the corresponding carbamate salt.
-
Dehydration: Cool the reaction mixture to 0°C and slowly add a dehydrating agent, such as thionyl chloride (SOCl₂), dissolved in the same solvent.[10]
-
Reaction and Workup: Stir the reaction mixture at 0°C for approximately one hour. After the reaction is complete, wash the organic phase with a dilute acid solution (e.g., 5% HCl) until neutral.
-
Purification: Dry the organic phase and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield trans-4-Methylcyclohexyl isocyanate.[10]
Purification
The primary methods for purifying isocyanates are vacuum distillation and column chromatography.
-
Vacuum Distillation: This is a common method for separating the isocyanate from non-volatile impurities and residual solvents. The boiling point of trans-4-Methylcyclohexyl isocyanate is 182 °C at atmospheric pressure, so vacuum is necessary to lower the boiling point and prevent thermal decomposition.[2]
-
Column Chromatography: For smaller scale purifications or to remove impurities with similar boiling points, flash column chromatography using a silica gel column with a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.[11]
Chemical Reactivity
The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with a variety of nucleophiles. This reactivity is central to its use as a chemical intermediate.
Reaction with Alcohols
Isocyanates react with alcohols to form carbamates (urethanes). This reaction is often catalyzed by tertiary amines or organometallic compounds.
Caption: Reaction of an isocyanate with an alcohol to form a carbamate.
Reaction with Amines
Primary and secondary amines react with isocyanates to form substituted ureas.
Caption: Reaction of an isocyanate with a primary amine to form a substituted urea.
Role in Drug Development: Synthesis of Glimepiride
trans-4-Methylcyclohexyl isocyanate is a crucial building block in the synthesis of glimepiride, a second-generation sulfonylurea drug used to treat type 2 diabetes.
Experimental Protocol for Glimepiride Synthesis:
-
In a reaction vessel, 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene sulfonamide and potassium carbonate are refluxed in acetone.
-
A solution of trans-4-Methylcyclohexyl isocyanate in toluene is then added to the reaction mixture.
-
The mixture is refluxed for several hours. After cooling, water is added, and the product, glimepiride, precipitates and can be collected by filtration.
Mechanism of Action of Glimepiride
Glimepiride lowers blood glucose by stimulating the release of insulin from pancreatic β-cells. This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the β-cell membrane.
Caption: Signaling pathway of Glimepiride's mechanism of action.
Safety and Handling
trans-4-Methylcyclohexyl isocyanate is a hazardous chemical and should be handled with appropriate safety precautions. It is toxic if inhaled or swallowed and causes skin and eye irritation. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Store in a cool, dry place away from moisture and incompatible materials such as acids and oxidizing agents.
References
- 1. Buy Online CAS Number 32175-00-1 - TRC - trans-4-Methycyclohexyl Isocyanate | LGC Standards [lgcstandards.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. Cyclohexane, 1-isocyanato-4-methyl-, trans- | C8H13NO | CID 11423635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-4-Methycyclohexyl isocyanate | 32175-00-1 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. rsc.org [rsc.org]
